Butyl acid phosphate
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Overview
Description
Butyl acid phosphate, also known as butyl phosphate, is an organic compound derived from phosphoric acid. It is an ester formed by the reaction of phosphoric acid with butanol. This compound is part of a broader class of organophosphorus compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl acid phosphate can be synthesized through the esterification of phosphoric acid with butanol. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
H3PO4+C4H9OH→(C4H9O)3PO+3H2O
In this reaction, phosphoric acid reacts with butanol to form the ester and water as a byproduct. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In industrial settings, the production of phosphoric acid, butyl ester often involves continuous processes where phosphoric acid and butanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the water and any unreacted starting materials. This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butyl acid phosphate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to phosphoric acid and butanol in the presence of water and an acid or base catalyst.
Oxidation: It can undergo oxidation reactions, although these are less common.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents, though this is less typical for esters.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Phosphoric acid and butanol.
Substitution: Depending on the nucleophile, various substituted phosphates can be formed.
Scientific Research Applications
Butyl acid phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of enzyme mechanisms and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceuticals.
Industry: Utilized as a plasticizer, flame retardant, and in the production of lubricants and hydraulic fluids.
Mechanism of Action
The mechanism by which phosphoric acid, butyl ester exerts its effects depends on its application. In biological systems, it can interact with enzymes and proteins, altering their activity. In industrial applications, its role as a plasticizer or flame retardant involves modifying the physical properties of materials to enhance their performance.
Comparison with Similar Compounds
Butyl acid phosphate can be compared with other esters of phosphoric acid, such as:
- Methyl phosphate
- Ethyl phosphate
- Propyl phosphate
Uniqueness
This compound is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly useful as a plasticizer and in other industrial applications. Its longer alkyl chain compared to methyl or ethyl phosphates provides different solubility and reactivity characteristics.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its synthesis, reactivity, and unique properties make it an important chemical in both research and industry.
Properties
CAS No. |
12788-93-1 |
---|---|
Molecular Formula |
C4H11O4P |
Molecular Weight |
172.12 g/mol |
IUPAC Name |
butan-1-ol;phosphoric acid |
InChI |
InChI=1S/C4H10O.H3O4P/c1-2-3-4-5;1-5(2,3)4/h5H,2-4H2,1H3;(H3,1,2,3,4) |
InChI Key |
FJTUUPVRIANHEX-UHFFFAOYSA-N |
SMILES |
CCCCO.OP(=O)(O)O |
Canonical SMILES |
CCCCO.OP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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